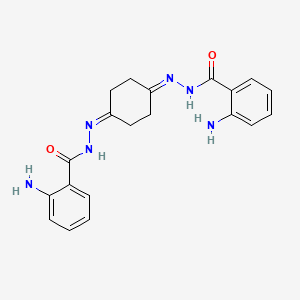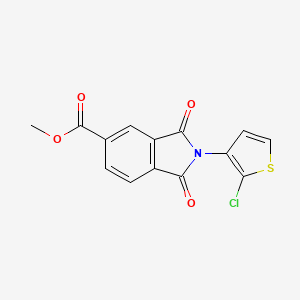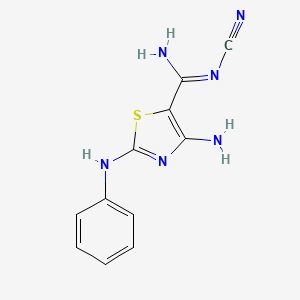
1,3-diethyl-2-methyl-5-(phenylsulfamoyl)-1H-3,1-benzimidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIETHYL-2-METHYL-5-(PHENYLSULFAMOYL)-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound with the molecular formula C18H22N3O2S. It belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-2-METHYL-5-(PHENYLSULFAMOYL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Functionalization: Introduction of the phenylsulfamoyl group can be done through sulfonation reactions using reagents like chlorosulfonic acid followed by amination with aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL-2-METHYL-5-(PHENYLSULFAMOYL)-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1,3-DIETHYL-2-METHYL-5-(PHENYLSULFAMOYL)-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL-2-METHYL-5-(PHENYLSULFAMOYL)-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-2-methyl-6-(phenylsulfamoyl)-1H-3,1-benzimidazol-3-ium: Similar in structure but with variations in the position of functional groups.
Benzodiazole Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1,3-DIETHYL-2-METHYL-5-(PHENYLSULFAMOYL)-1H-1,3-BENZODIAZOL-3-IUM is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N3O2S+ |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1,3-diethyl-2-methyl-N-phenylbenzimidazol-1-ium-5-sulfonamide |
InChI |
InChI=1S/C18H22N3O2S/c1-4-20-14(3)21(5-2)18-13-16(11-12-17(18)20)24(22,23)19-15-9-7-6-8-10-15/h6-13,19H,4-5H2,1-3H3/q+1 |
InChI Key |
UOHYVSQRIURLCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4,5-trichloro-6-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11105306.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11105329.png)
![N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11105332.png)

![6-Amino-3-tert-butyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11105337.png)

![N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11105349.png)
![N-({N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11105356.png)

![Methyl 4-[(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)oxy]benzoate](/img/structure/B11105366.png)
![2,2'-[5-({4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)benzene-1,3-diyl]bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)](/img/structure/B11105372.png)

